molecular formula C9H10N2O3 B3179610 4-Methyl-7-nitro-2H-1,4-benzoxazine CAS No. 120711-93-5

4-Methyl-7-nitro-2H-1,4-benzoxazine

Cat. No.: B3179610
CAS No.: 120711-93-5
M. Wt: 194.19 g/mol
InChI Key: XCNBFZXUTRJEEA-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone under reflux conditions . This method is efficient and yields the desired benzoxazine derivative in good quantities.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-nitro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methyl-7-amino-2H-1,4-benzoxazine .

Scientific Research Applications

4-Methyl-7-nitro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoxazine: A parent compound with similar structural features but lacking the methyl and nitro substituents.

    Benzoxazinone: A related compound with a carbonyl group in place of the oxazine ring.

    4-Methyl-7-amino-2H-1,4-benzoxazine: A reduced form of 4-Methyl-7-nitro-2H-1,4-benzoxazine.

Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a pharmacologically active compound .

Properties

IUPAC Name

4-methyl-7-nitro-2,3-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10-4-5-14-9-6-7(11(12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNBFZXUTRJEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared by General Method 3 from 3,4-dihydro-7-nitro-2H-1,4-benzoxazine (1.15 g, 6.38 mmol), paraformaldehyde (1.92 g, 64.1 mmol) and NaBH3CN (1.95 g, 30.9 mmol) to afford 1.21 g (98%) of 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzoxazine, a yellow solid. Data for 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzoxazine: Rf 0.83 (11.5:1 CH2Cl2:MeOH); 1H NMR (400 MHz, CDCl3) δ 7.82 (dd, 1H, J=9.0, 2.6), 7.65 (d, 1H, J=3.4), 6.56 (d, 1H, J=8.9), 4.27 (t, 2H, J=4.6), 3.46 (t, 2H, J=4.5), 3.05 (s, 3H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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